molecular formula C9H8N2O2 B124926 2-Methylquinoxaline 1,4-dioxide CAS No. 6639-86-7

2-Methylquinoxaline 1,4-dioxide

Cat. No. B124926
CAS RN: 6639-86-7
M. Wt: 176.17 g/mol
InChI Key: PZUHHXFIMAEXGO-UHFFFAOYSA-N
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Description

2-Methylquinoxaline is a heterocyclic compound used in roasted and meat flavoring . It is one of the volatile compounds formed during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine .


Synthesis Analysis

The photocatalysis synthesis of 2-Methylquinoxaline 1,4-dioxide (2MQOX) was investigated by the cycloaddition reaction of Benzofurazan oxide with acetone at 254 nm with a yield of 65% . The structure of the resultant was elucidated by spectroscopic analysis (IR, UV, and 1 H, 13 C NMR) .


Molecular Structure Analysis

The molecular formula of 2-Methylquinoxaline 1,4-dioxide is C9H8N2O2 . Its molecular weight is 176.17 g/mol . The IUPAC Standard InChI is InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 .


Chemical Reactions Analysis

N-Oxides of heterocyclic compounds are the focus of medical chemistry due to their diverse biological properties. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists in heterocycles with N-oxide fragments .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methylquinoxaline 1,4-dioxide is 176.17 g/mol . It has a XLogP3-AA value of 0.3, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Methylquinoxaline 1,4-dioxide (2MQOX) has been synthesized using various methods, including photocatalysis. For instance, a study demonstrated its synthesis through the cycloaddition reaction of Benzofurazan oxide with acetone, achieving a yield of 65% (Ghanoum, Kodlaa, & Merza, 2017).
  • Structural and Energetic Characterization : Research has been conducted on the structural and energetic properties of various quinoxaline 1,4-dioxide derivatives. For example, one study explored the gaseous standard molar enthalpies of formation of these compounds, also using X-ray crystallography for structural analysis (Gomes et al., 2007).

Biological and Pharmacological Effects

  • Antitubercular Properties : 2-Methylquinoxaline 1,4-dioxide and its derivatives have shown significant antitubercular potencies. For instance, one derivative demonstrated notable antitubercular activity with IC50 values in the range of 1-23 µM, also affecting mitochondrial respiration in rat liver (Das et al., 2010).
  • Anti-Tumor Activity : Studies on quinoxaline-1,4-dioxide derivatives have revealed their potential in inhibiting tumor cell growth. For example, one study found that these derivatives reduced the viability, migration, and proliferation of various malignant cell lines, including melanoma and brain tumor cells (Silva et al., 2019).

Applications in Molecular Synthesis

  • Synthesis of Heterocycles : Quinoxaline 1,4-dioxide compounds are useful for synthesizing various heterocycles. Research has shown their use in preparing chloroacetamides, which are precursors for different heterocycles bearing a quinoxaline-1,4-dioxide core system (Dotsenko et al., 2020).
  • Stereoselective Construction : Novel methods for constructing 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons stereoselectively from aryl methyl ketones have been developed. This reaction pathway offers a convenient approach for creating pyrazolo[1,5-α]quinoxaline oxides (Zhang et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

properties

IUPAC Name

3-methyl-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUHHXFIMAEXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=O)C2=CC=CC=C2N1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216615
Record name 2-Methylquinoxaline 1,4-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoxaline 1,4-dioxide

CAS RN

6639-86-7
Record name 2-Methylquinoxaline 1,4-dioxide
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Record name 6639-86-7
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Record name 2-Methylquinoxaline 1,4-dioxide
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Record name 2-methylquinoxaline 1,4-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
M Vieira, C Pinheiro, R Fernandes, JP Noronha… - Microbiological …, 2014 - Elsevier
Quinoxaline is a chemical compound that presents a structure that is similar to quinolone antibiotics. The present work reports the study of the antimicrobial activity of quinoxaline N,N-…
Number of citations: 80 www.sciencedirect.com
L MacDonald, SK Arora - Acta Crystallographica Section B …, 1981 - scripts.iucr.org
CI2HI1C1N204, Mr= 282.68, monoclinic, B21/a, a= 7.491 (2), b= 13.598 (5), c= 24.547 (7) A, fl= 91.34 (1), Z= 8, Dc= 1.502 Mg ma,[2 (Mo Ka)= 0.71069 A]. The structure was solved by …
Number of citations: 7 scripts.iucr.org
MJ Haddadin, MA Atfah - The Journal of Organic Chemistry, 1982 - ACS Publications
Our interest in the chemistry of quinoxaline 1, 4-dioxides and phenazine 5, 10-dioxides stems from their properties as antibacterial agents. Indeed, a 2-substituted quinoxaline 1.4-…
Number of citations: 11 pubs.acs.org
WE Acree, JR Powell, SA Tucker… - The Journal of …, 1997 - ACS Publications
The following standard molar enthalpies of formation in the gaseous state at 298.15 K were determined from the enthalpies of combustion of the crystalline solids, and their enthalpies of …
Number of citations: 42 pubs.acs.org
L Silva, P Coelho, R Soares, C Prudêncio… - Future Medicinal …, 2019 - Future Science
Aim: Quinoxaline-1,4-dioxide derivatives are synthetic heterocyclic compounds with multiple biological and pharmacological effects. In this study, we investigated the bioactivity of five …
Number of citations: 13 www.future-science.com
GI Buravchenko, AE Shchekotikhin - Pharmaceuticals, 2023 - mdpi.com
N-Oxides of heterocyclic compounds are the focus of medical chemistry due to their diverse biological properties. The high reactivity and tendency to undergo various rearrangements …
Number of citations: 1 www.mdpi.com
WR Jones, JK Landquist, GT Stewart - British Journal of …, 1953 - ncbi.nlm.nih.gov
… Among the compounds examined was 2-methylquinoxaline-1 :4-dioxide (ref. No. 7331), which was found to be highly active against an experimental amoebic infection of rats. …
Number of citations: 22 www.ncbi.nlm.nih.gov
L Nováček, M Nechvátal - Collection of Czechoslovak chemical …, 1988 - cccc.uochb.cas.cz
OIN~R' Page 1 1302 PARTIAL REDUCTION OF QUINOXALINE 1,4-DIOXIDE DERIVATIVES WITH L-ASCORBIC ACID Libor NOVACEK and Miloslav NECHVATAL Lachema - Institute …
Number of citations: 7 cccc.uochb.cas.cz
JK Landquist, JA Silk - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 2-Methylquinoxaline 1 : 4-dioxide sesquibromide when heated in ethyl acetate brominated the solvent with regeneration of the dioxide, and when heated in chloroform gave a small …
Number of citations: 22 pubs.rsc.org
JK Landquist - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… During an investigation of quinoxaline derivatives as amoebicides it was found in these laboratories that 2-methylquinoxaline 1 : 4-dioxide was highly active against amoebiasis in rats, …
Number of citations: 66 pubs.rsc.org

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